molecular formula C25H20N4O6 B13791613 2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(2-methoxyphenyl)- CAS No. 67990-07-2

2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(2-methoxyphenyl)-

Cat. No.: B13791613
CAS No.: 67990-07-2
M. Wt: 472.4 g/mol
InChI Key: FCYFCQMBEXQZBR-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(2-methoxyphenyl)- is a complex organic compound known for its vibrant color properties. It is commonly used in the dye and pigment industry due to its stability and intense coloration. The compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(2-methoxyphenyl)- typically involves a multi-step process:

    Diazotization: The starting material, 2-methoxy-5-nitroaniline, undergoes diazotization using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthalenecarboxamide in an alkaline medium to form the azo compound.

    Acylation: The final step involves the acylation of the azo compound with 2-methoxyaniline to yield the target compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(2-methoxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed as a staining agent for biological tissues and cells.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of high-performance pigments for plastics, textiles, and coatings.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its intense coloration. The azo group (-N=N-) plays a crucial role in this process by facilitating electron delocalization across the aromatic rings. This delocalization enhances the compound’s stability and color properties. In biological systems, the compound can interact with proteins and nucleic acids, leading to its use as a staining agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-
  • 2-Naphthalenecarboxamide, N-(4-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-

Uniqueness

2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(2-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct color properties and stability. The presence of both methoxy and nitro groups on the phenyl ring enhances its electron-withdrawing and donating capabilities, respectively, leading to a more stable and vibrant dye.

Properties

CAS No.

67990-07-2

Molecular Formula

C25H20N4O6

Molecular Weight

472.4 g/mol

IUPAC Name

3-hydroxy-4-[(2-methoxy-5-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C25H20N4O6/c1-34-21-10-6-5-9-19(21)26-25(31)18-13-15-7-3-4-8-17(15)23(24(18)30)28-27-20-14-16(29(32)33)11-12-22(20)35-2/h3-14,30H,1-2H3,(H,26,31)

InChI Key

FCYFCQMBEXQZBR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O

Origin of Product

United States

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